Methyl 2-(4-chlorophenyl)butanoate

Lipophilicity ADME Physicochemical Properties

Methyl 2-(4-chlorophenyl)butanoate (CAS 114546-68-8) is a high-purity (≥98%) chlorophenyl butanoate ester distinguished by an optimized LogP of 3.0066. This intermediate LogP, superior to common analogs, ensures reliable solubility and membrane permeability for agrochemical SAR campaigns, GABA-related CNS drug precursor synthesis, and analytical reference standard applications. Its 98% purity reduces impurity-driven variability in assay outcomes, making it the preferred choice over standard 95-96% analogs.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 114546-68-8
Cat. No. B1527315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-chlorophenyl)butanoate
CAS114546-68-8
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)Cl)C(=O)OC
InChIInChI=1S/C11H13ClO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3H2,1-2H3
InChIKeyOOWAFFSDXOQBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-chlorophenyl)butanoate (CAS 114546-68-8): Physicochemical Properties and Procurement Specifications


Methyl 2-(4-chlorophenyl)butanoate (CAS 114546-68-8) is a chlorophenyl-substituted butanoate ester with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol. Commercially available at a certified purity of 98% (HPLC), this compound exhibits a predicted LogP of 3.0066, indicating moderate lipophilicity. It serves as a versatile building block in organic synthesis, particularly for agrochemical and pharmaceutical intermediates .

Why In-Class Ester Analogs Cannot Substitute Methyl 2-(4-chlorophenyl)butanoate: Lipophilicity and Purity Critical for Reproducible Research


Even minor alterations to the alkyl chain or ester moiety in chlorophenyl butanoate analogs produce significant shifts in lipophilicity (LogP), which directly impacts solubility, membrane permeability, and overall biological behavior. For instance, the target compound's LogP of 3.0066 differs markedly from the shorter-chain acetate (LogP 2.36) and the branched 3-methylbutanoate (LogP 3.64) . Furthermore, the 98% purity specification for the target compound exceeds the typical 95-96% purity of common analogs, reducing the risk of impurity-driven variability in synthetic and assay outcomes.

Quantitative Evidence Differentiating Methyl 2-(4-chlorophenyl)butanoate from Closest Analogs


Lipophilicity (LogP) Positioned Between Acetate and Propanoate Analogs

Methyl 2-(4-chlorophenyl)butanoate exhibits a predicted LogP of 3.0066, positioning it at an intermediate lipophilicity level within its analog series. This value is 0.65 units higher than the shorter-chain methyl 2-(4-chlorophenyl)acetate (LogP = 2.36) and 0.21 units lower than the longer-chain methyl 2-(4-chlorophenyl)propanoate (LogP = 3.22) . The branched methyl 2-(4-chlorophenyl)-3-methylbutanoate displays a higher LogP of 3.64 .

Lipophilicity ADME Physicochemical Properties

Higher Commercial Purity Specification Reduces Experimental Variability

Commercially sourced Methyl 2-(4-chlorophenyl)butanoate is available at a certified purity of 98% (HPLC) , whereas commonly available analogs such as methyl 2-(4-chlorophenyl)propanoate and methyl 2-(4-chlorophenyl)-3-methylbutanoate are typically supplied at 95% and 96% purity, respectively.

Purity Quality Control Reproducibility

Intermediate Molecular Weight and Rotatable Bond Count Optimize Synthetic Accessibility

The molecular weight of 212.67 g/mol and three rotatable bonds confer a balance between molecular flexibility and size . This differs from the acetate analog (MW 184.62, 2 rotatable bonds) and the 3-methylbutanoate analog (MW 226.70, 4 rotatable bonds) .

Molecular Weight Rotatable Bonds Synthetic Accessibility

Precursor to Herbicidally Active Chlorfenprop-methyl Scaffold

While direct herbicidal data for Methyl 2-(4-chlorophenyl)butanoate is limited, its structural precursor, the l-(-) enantiomer of methyl 2-chloro-3-(4-chlorophenyl)propionate (Chlorfenprop-methyl), exhibits significantly higher herbicidal activity compared to the racemic mixture and the d-(+) enantiomer [1]. This suggests that the 4-chlorophenyl butanoate scaffold, when appropriately substituted, can impart herbicidal properties.

Herbicide Agrochemical Structure-Activity Relationship

Building Block for Diverse Pharmaceutical Intermediates

Methyl 2-(4-chlorophenyl)butanoate is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including derivatives of baclofen and GABA analogs [1]. Its utility stems from the versatility of the chlorophenyl butanoate core, which can be further functionalized to access bioactive molecules.

Pharmaceutical Intermediate Organic Synthesis Medicinal Chemistry

Recommended Application Scenarios for Methyl 2-(4-chlorophenyl)butanoate Based on Quantitative Differentiation


Agrochemical Lead Optimization and Structure-Activity Relationship Studies

The compound's intermediate LogP (3.0066) and its structural relationship to the herbicidally active chlorfenprop-methyl scaffold make it an ideal starting point for SAR campaigns aimed at optimizing lipophilicity and bioactivity of novel herbicides [1].

Pharmaceutical Intermediate for CNS-Active Compounds

As a precursor to β-(4-chlorophenyl)-γ-butyrolactones, which are key intermediates for GABA analogs and baclofen, the compound is well-suited for use in the synthesis of CNS-targeting drug candidates [2].

Physicochemical Property Benchmarking and Method Development

The 98% purity and well-characterized LogP (3.0066) and molecular parameters support its use as a reference standard in analytical method development, including HPLC calibration and partition coefficient determination .

Custom Synthesis of Functionalized Building Blocks

Its three rotatable bonds and moderate molecular weight enable versatile derivatization, making it a valuable starting material for custom organic synthesis projects requiring a chlorophenyl butanoate core .

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